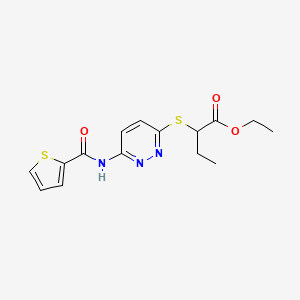

Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

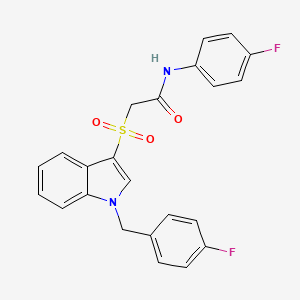

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyridazine rings would likely contribute to the compound’s aromaticity, while the ester group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group could make it polar, which would affect its solubility in different solvents.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate and related compounds serve as key intermediates in synthetic organic chemistry. For example, ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines to form highly functionalized tetrahydropyridines, showcasing the utility of similar ethyl esters in constructing complex nitrogen-containing heterocycles (Xue-Feng Zhu et al., 2003).

Antimicrobial and Anti-inflammatory Applications

Compounds with structural similarities to Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate have shown potential in antimicrobial and anti-inflammatory applications. For instance, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes exhibit significant anti-rheumatic effects, highlighting the therapeutic potential of thiophene derivatives (Y. Sherif & N. Hosny, 2014).

Antioxidant Properties

Research on structurally related compounds demonstrates antioxidant capabilities. For example, novel compounds like ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities, indicating the role of thiophene derivatives in combating oxidative stress and inflammation (K. Madhavi & G. Sreeramya, 2017).

Agricultural and Plant Science Research

Derivatives of pyrazinamide, a compound with a similar heterocyclic core, have been found to inhibit ethylene biosynthesis in plants. This suggests potential applications of related compounds in extending the shelf life of fruits and flowers by modulating ethylene signaling, an area that could be explored with Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate or its derivatives (Xiangzhong Sun et al., 2017).

Wirkmechanismus

Target of Action

It is known that thiophene-based analogs and pyridazine derivatives, which are structural components of this compound, have been studied for their potential biological activities . These compounds have shown a variety of properties and applications, suggesting that Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate may interact with multiple targets.

Mode of Action

The compound’s thiophene and pyridazine moieties are known to interact with biological targets in various ways

Biochemical Pathways

Compounds containing thiophene and pyridazine structures have been associated with a variety of biological effects . Therefore, it is plausible that Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate may affect multiple biochemical pathways.

Result of Action

Thiophene-based analogs and pyridazine derivatives have been associated with a variety of biological effects . Therefore, it is plausible that Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate may have similar effects.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c1-3-10(15(20)21-4-2)23-13-8-7-12(17-18-13)16-14(19)11-6-5-9-22-11/h5-10H,3-4H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDAVJCWDADWQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)SC1=NN=C(C=C1)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2682248.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methylbutanamide](/img/structure/B2682251.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid](/img/structure/B2682252.png)

![1-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2682256.png)

![2-Chloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2682262.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2682266.png)